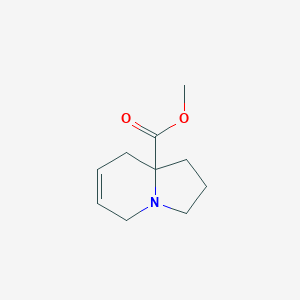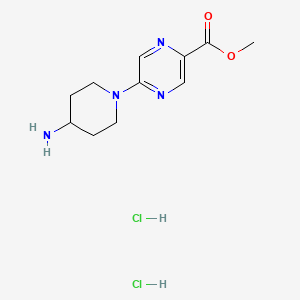![molecular formula C7H13NO B13510435 rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13510435.png)
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[221]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine typically involves the use of starting materials such as 4-methyl-2-oxabicyclo[2.2.1]heptane and appropriate amine sources. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
Uniqueness
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine is unique due to its specific oxabicyclo ring system and the presence of a methyl group at the 4-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine |
InChI |
InChI=1S/C7H13NO/c1-7-2-5(8)6(3-7)9-4-7/h5-6H,2-4,8H2,1H3/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
HYEFHBJEQFOHGH-FSDSQADBSA-N |
Isomerische SMILES |
C[C@@]12C[C@H]([C@@H](C1)OC2)N |
Kanonische SMILES |
CC12CC(C(C1)OC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



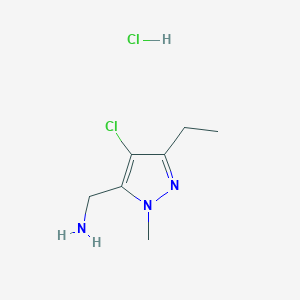

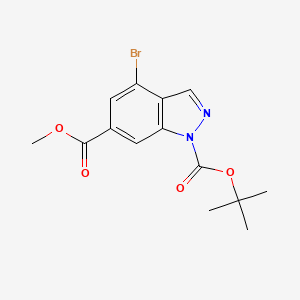
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)
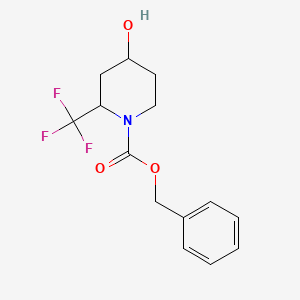

![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)
![7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13510388.png)
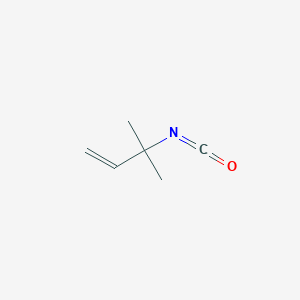
![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)

